(R)-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine
Overview
Description
®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a pyridinyl group, and an acetyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine typically involves multiple steps. One common synthetic route includes the following steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at the nitrogen atom.
Acylation: The protected piperidine is then subjected to acylation with 2-pyridin-4-yl-acetyl chloride in the presence of a base such as triethylamine. This step introduces the pyridinyl-acetyl group to the piperidine ring.
Purification: The final product is purified using techniques such as column chromatography to obtain ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine in high purity.
Industrial Production Methods
Industrial production of ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Boc-3-(2-pyridin-3-YL-acetyl)-piperidine
- ®-1-Boc-3-(2-pyridin-2-YL-acetyl)-piperidine
- ®-1-Boc-3-(2-pyridin-5-YL-acetyl)-piperidine
Uniqueness
®-1-Boc-3-(2-pyridin-4-YL-acetyl)-piperidine is unique due to the specific position of the pyridinyl group on the acetyl moiety. This structural feature can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-4-5-14(12-19)15(20)11-13-6-8-18-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWNSTOMUAVTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704630 | |
Record name | tert-Butyl 3-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-03-2 | |
Record name | tert-Butyl 3-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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